Heptanoic acid

Description

This compound is a C7, straight-chain fatty acid that contributes to the odour of some rancid oils. Used in the preparation of esters for the fragrance industry, and as an additive in cigarettes. It has a role as a plant metabolite. It is a medium-chain fatty acid and a straight-chain saturated fatty acid. It is a conjugate acid of a heptanoate.

This compound is a natural product found in Artemisia macrocephala, Ajania fastigiata, and other organisms with data available.

This compound is an aliphatic carboxylic acid, also known as enanthic acid, used in the synthesis of esters for products such as fragrances and artificial flavor preparations.

This compound, also called enanthic acid, is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid. It is an oily liquid with an unpleasant, rancid odor. It contributes to the odor of some rancid oils. It is slightly soluble in water, but well soluble in ethanol and ether.

See also: this compound; lactic acid (component of); this compound; iodine (component of).

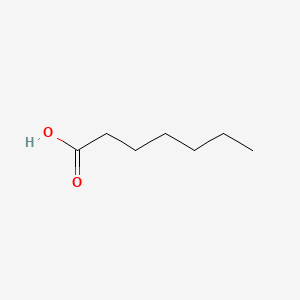

Structure

3D Structure

Properties

IUPAC Name |

heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFXJYAOYHMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021600 | |

| Record name | Heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Heptanoic acid appears as a colorless liquid with a pungent odor. Less dense than water and poorly soluble in water. Hence floats on water. Very corrosive. Contact may likely burn skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Flash point near 200 °F., Liquid; Liquid, Other Solid, Clear oily liquid with an unpleasant odor; [Hawley] Clear colorless liquid; [MSDSonline], Liquid, CLEAR OILY LIQUID., colourless oily liquid/ disagreeable rancid, sour, fatty odour | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Heptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/267/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

432 to 473 °F at 760 mmHg (NTP, 1992), 222.2 °C, 222.00 to 223.00 °C. @ 760.00 mm Hg, 223 °C | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 235 °F (NTP, 1992), 110 °C (open cup) ... 118 °C (closed cup), near 200 °F, >110 °C c.c. | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 10 mg/mL at 73 °F (NTP, 1992), Solubility in water = 0.2419 g/100 mL water at 15 °C; soluble in ethanol, ether, DMF, dimethyl sulfoxide., SOL IN ACETONE, NITRIC ACID, Slightyl soluble in carbon tetrachloride; soluble in acetone, In water, 2.82X10+3 mg/L at 25 °C, 2.82 mg/mL, Solubility in water, g/100ml at 15 °C: 0.242, slightly soluble in water; soluble in alcohol, ether, acetone, nitric acid, and dimethyl sulfoxide | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/267/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.92 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9181 at 20 °C/4 °C, Relative density (water = 1): 0.9, 0.915-0.920 (20°/20°) | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/267/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1 mmHg at 172 °F ; 100 mmHg at 320 °F; 760 mmHg at 430.7 °F (NTP, 1992), 0.01 [mmHg], 1.07X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.3 | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CLEAR OILY LIQUID | |

CAS No. |

111-14-8 | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEPTANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THE3YNP39D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

16 °F (NTP, 1992), -7.17 °C, -7.5 °C | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Occurrence of Heptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanoic acid, also known as enanthic acid, is a seven-carbon saturated fatty acid with the chemical formula CH₃(CH₂)₅COOH. While it is widely utilized in the industrial synthesis of esters for fragrances, flavors, and pharmaceuticals, its natural origins are diverse and biochemically significant. This technical guide provides a comprehensive overview of the natural sources, occurrence, and quantification of this compound. It also delves into the relevant biosynthetic pathways and experimental protocols for its analysis, offering valuable insights for researchers in various scientific disciplines.

Natural Occurrence of this compound

This compound is found across the biological spectrum, from microorganisms and plants to animals. Its presence can be attributed to several metabolic processes, including fatty acid biosynthesis, the breakdown of larger lipid molecules, and microbial fermentation.

In the Plant Kingdom

This compound is a constituent of the essential oils of various plants, contributing to their characteristic aromas. It has also been identified in a range of fruits and other plant tissues.

Table 1: Quantitative Occurrence of this compound in Plant Sources

| Plant Source | Part | Concentration | Reference |

| Artemisia macrocephala | Essential Oil | Detected | [1] |

| Ajania fastigiata | Essential Oil | Detected | [1] |

| Cherimoya (Annona cherimola) | Fruit Pulp | Not Quantified | [2] |

| Guava (Psidium guajava) | Fruit Pulp | Not Quantified | [2] |

| Mango (Mangifera indica) | Fruit Pulp | Not Quantified | [2] |

| Papaya (Carica papaya) | Fruit Pulp | Not Quantified | [2] |

| Strawberry | Fruit | Formation from linoleic acid breakdown | [3] |

| Pear | Fruit | Formation from linoleic acid breakdown | [3] |

| Apple | Fruit | Formation from linoleic acid breakdown | [3] |

In the Animal Kingdom

In animals, this compound is found in various tissues and secretions, often as a result of lipid metabolism and microbial activity in the digestive tract.

Table 2: Quantitative Occurrence of this compound in Animal Sources

| Animal Source | Sample Type | Concentration | Reference |

| Charbroiled Meat | Gas and Particulate Matter Effluents | 26,000 and 6,190 µg/kg of cooked meat, respectively | [1] |

| Freshwater Fish | Muscle Tissue | This compound methyl ester detected at 1.24 ± 0.03% to 1.21 ± 0.02% of total fatty acids in some species | [4] |

| Giant Panda | Anogenital Gland Secretions | Present as a volatile compound | [5] |

In Dairy and Fermented Products

Dairy products are a notable source of this compound, where it contributes to the characteristic flavor profiles, particularly in aged cheeses. Its presence is also a hallmark of various fermented foods and beverages, arising from microbial metabolism.

Table 3: Quantitative Occurrence of this compound in Dairy and Fermented Products

| Product | Concentration (per 100g) | Reference |

| Cream (milk fat) | 18 mg | [6] |

| Whipping cream (milk fat) | 15 mg | [6] |

| Cream (milk and vegetable fat) | 9 mg | [6] |

| Natural cheese (Gouda) | 7 mg | [6] |

| Natural cheese (Cream) | 7 mg | [6] |

| Natural cheese (Edam) | 7 mg | [6] |

| Whipping cream (milk and vegetable fat) | 7 mg | [6] |

| Cheese spread | 6 mg | [6] |

| Natural cheese (Blue) | 6 mg | [6] |

| Natural cheese (Parmesan) | 6 mg | [6] |

| Natural cheese (Camembert) | 6 mg | [6] |

| Natural cheese (Emmental) | 5 mg | [6] |

| Bavarian cream | 2 mg | [6] |

| Short cake | 2 mg | [6] |

| Jelly (milk) | 1 mg | [6] |

| Hot cake | 1 mg | [6] |

| Goat milk | 1 mg | [6] |

| Natural cheese (Cottage) | 1 mg | [6] |

| Yogurt (whole milk, unsweetened) | 1 mg | [6] |

| Ordinary liquid milk | 1 mg | [6] |

In Microorganisms

Certain microorganisms are capable of producing this compound as a metabolic byproduct, particularly through pathways like the reverse β-oxidation cycle. This is an area of active research for the biotechnological production of medium-chain fatty acids. Species of Clostridium are known to produce hexanoic acid and other volatile fatty acids, with some strains capable of producing this compound under specific conditions.[7][8][9]

Biosynthesis and Signaling Pathways

Reverse β-Oxidation Pathway

The biosynthesis of this compound in some microorganisms occurs via the reverse β-oxidation pathway. This metabolic route is essentially the reversal of the fatty acid degradation process. It involves a cycle of four enzymatic reactions that sequentially elongate an acyl-CoA molecule by two carbons. The cycle starts with the condensation of two acetyl-CoA molecules and continues with reduction, dehydration, and another reduction step. To produce a seven-carbon chain like this compound, the pathway would likely start with a three-carbon primer (propionyl-CoA) and undergo two rounds of elongation with acetyl-CoA.

Fatty Acids in Cellular Signaling

Fatty acids, including medium-chain fatty acids like this compound, are increasingly recognized for their roles as signaling molecules in various biological processes.[10][11] They can modulate the activity of proteins, influence gene expression, and participate in cell-to-cell communication, such as quorum sensing in bacteria. For instance, in Pseudomonas aeruginosa, fatty acid biosynthesis is linked to the production of 4-hydroxy-2-alkylquinolines (HAQs), which are quorum sensing signal molecules.[12][13][14] While the direct role of this compound as a primary signaling molecule is still under investigation in many systems, its structural similarity to known signaling fatty acids suggests potential involvement in such pathways.

References

- 1. This compound | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Volatile acids in tropical fruits: cherimoya (Annona cherimolia, Mill.), guava (psidium guajava, L.), mango (Mangifera indica, L., var. Alphonso), papaya (Carica papaya, L.)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. ijfsab.com [ijfsab.com]

- 5. Symbiotic bacteria mediate volatile chemical signal synthesis in a large solitary mammal species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Foods High in this compound | Whole Food Catalog [wholefoodcatalog.info]

- 7. Production of hexanoic acid from D-galactitol by a newly isolated Clostridium sp. BS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DETERMINATION OF VOLATILE ACID PRODUCTION OF CLOSTRIDIUM BY GAS CHROMATOGRAPHY | CoLab [colab.ws]

- 10. Characterization of the Detailed Fatty Acid Profiles of a Large Number of Types of Cheese from the Mountains and Plains | MDPI [mdpi.com]

- 11. Renewable fatty acid ester production in Clostridium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The end of a long-standing hypothesis: the Pseudomonas signalling molecules 4-hydroxy-2-alkylquinolines are derived from fatty acids, not 3-ketofatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fatty acid biosynthesis in Pseudomonas aeruginosa is initiated by the FabY class of β-ketoacyl acyl carrier protein synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fatty acid biosynthesis in Pseudomonas aeruginosa: cloning and characterization of the fabAB operon encoding beta-hydroxyacyl-acyl carrier protein dehydratase (FabA) and beta-ketoacyl-acyl carrier protein synthase I (FabB) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Heptanoic Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanoic acid, a seven-carbon saturated fatty acid, holds significant interest across various industrial sectors, including pharmaceuticals, flavorings, and lubricants. While its chemical synthesis is well-established, a comprehensive understanding of its biosynthetic pathways in organisms is crucial for developing sustainable and targeted production methods. This technical guide provides an in-depth exploration of the core mechanisms governing this compound biosynthesis in bacteria, fungi, plants, and animals. It details the key enzymatic players, precursor molecules, and regulatory strategies, with a focus on the pivotal role of propionyl-CoA as the initiator of odd-chain fatty acid synthesis. This document also presents quantitative data on production yields, detailed experimental protocols for pathway analysis, and visual representations of the underlying biochemical processes to facilitate further research and development in this field.

Introduction

This compound (C7:0), also known as enanthic acid, is a medium-chain fatty acid with a growing range of applications. In the pharmaceutical industry, it serves as a precursor for the synthesis of certain drugs and as an excipient in drug formulations.[1] Its esters are valued in the fragrance and flavor industries for their fruity aromas.[2] Traditionally, this compound is produced chemically from castor oil.[3] However, biotechnological production through microbial fermentation offers a promising, sustainable alternative.

The biosynthesis of fatty acids in most organisms predominantly yields even-chain fatty acids through the iterative addition of two-carbon units from acetyl-CoA. The production of odd-chain fatty acids, such as this compound, follows a distinct mechanism initiated by a three-carbon precursor, propionyl-CoA.[4] This guide will elucidate the known pathways of this compound biosynthesis, drawing parallels from the well-understood mechanisms of general fatty acid synthesis and highlighting the unique features of odd-chain fatty acid production.

Core Biosynthetic Pathways

The biosynthesis of this compound is not typically governed by a dedicated, standalone pathway. Instead, it arises from the activities of the universal fatty acid synthesis (FAS) machinery when provided with an alternative primer, or through the reversal of the β-oxidation pathway.

De Novo Synthesis via Fatty Acid Synthase (FAS)

The primary route for this compound biosynthesis is through the de novo fatty acid synthesis pathway, which is initiated with propionyl-CoA instead of the usual acetyl-CoA.[4]

Initiation: The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC). For odd-chain fatty acid synthesis, propionyl-CoA serves as the starting unit.

Elongation: The fatty acid synthase (FAS) complex, a multi-enzyme system, catalyzes the subsequent elongation cycles. The synthesis of this compound involves the following key steps:

-

Priming: Propionyl-CoA is loaded onto the acyl carrier protein (ACP) of the FAS complex.

-

Condensation: The propionyl-ACP undergoes condensation with malonyl-ACP, releasing CO2 and forming a five-carbon β-ketoacyl-ACP.

-

Reduction, Dehydration, and Second Reduction: The β-ketoacyl-ACP is sequentially reduced, dehydrated, and reduced again to form a saturated five-carbon acyl-ACP (pentanoyl-ACP).

-

Further Elongation: The pentanoyl-ACP undergoes a second round of condensation with malonyl-ACP, followed by the three reductive steps, to yield a seven-carbon acyl-ACP (heptanoyl-ACP).

Termination: The final step is the release of the fatty acid from the ACP. This is catalyzed by a thioesterase (TE) , which hydrolyzes the thioester bond. The specificity of the thioesterase plays a crucial role in determining the chain length of the final product.[5] Thioesterases with a preference for medium-chain acyl-ACPs are key to efficient this compound production.[6]

Reverse β-Oxidation Pathway

In some anaerobic bacteria, a reversal of the β-oxidation pathway can lead to the synthesis of fatty acids.[7] This pathway is particularly relevant for the production of medium-chain fatty acids in organisms like Megasphaera and Clostridium. The cycle essentially reverses the steps of fatty acid degradation, using acetyl-CoA as a two-carbon donor to elongate a primer molecule. For this compound synthesis, this would likely involve the elongation of a five-carbon precursor.

Organism-Specific Biosynthesis

Bacteria

Certain anaerobic bacteria are notable producers of this compound.

-

Megasphaera sp. : Strains of Megasphaera have been shown to produce significant amounts of this compound, particularly when supplemented with precursors like propionate and butyrate.[7] For instance, Megasphaera sp. MH produced 3.2 g/L of this compound when cultured with fructose and supplemented with C2-C6 carboxylic acids.[7]

-

Clostridium sp. : Some species of Clostridium can produce this compound through a process called chain elongation, where ethanol is used as an electron donor to elongate shorter-chain carboxylic acids.

The genetic basis for this compound production in these organisms is an active area of research, with a focus on identifying the specific enzymes, particularly the thiolases and acyl-CoA synthetases, that contribute to the synthesis of odd-chain fatty acids.

Fungi

In fungi, odd-chain fatty acids are generally present in smaller quantities compared to their even-chain counterparts.[8] Their synthesis follows the propionyl-CoA-primed FAS pathway.[2] Metabolic engineering of oleaginous yeasts like Yarrowia lipolytica and Kluyveromyces marxianus has demonstrated the potential for enhanced production of odd-chain fatty acids.[9][10] By engineering the pathways for propionyl-CoA synthesis and overexpressing key enzymes of the FAS pathway, researchers have successfully increased the titers of odd-chain fatty acids.[9]

Plants

Plants are known to produce a vast array of fatty acids, though this compound is not a major component of most plant oils.[11] When present, it is synthesized via the plastidial FAS system, with propionyl-CoA as the primer. The chain length of fatty acids in plants is largely determined by the activity of specific acyl-ACP thioesterases.[5] The identification and characterization of thioesterases with a preference for medium odd-chain acyl-ACPs could be a key strategy for engineering plants to produce this compound.

Animals

In animals, odd-chain fatty acids are primarily derived from the diet, particularly from ruminant fat and milk.[4] However, endogenous synthesis can occur, initiated by propionyl-CoA generated from the metabolism of certain amino acids (valine, isoleucine, methionine, and threonine), cholesterol, and the β-oxidation of other odd-chain fatty acids.[12] The animal fatty acid synthase is a multifunctional enzyme complex capable of utilizing propionyl-CoA as a primer, leading to the synthesis of odd-chain fatty acids.[13]

Quantitative Data on this compound Biosynthesis

The following table summarizes available quantitative data on this compound production in various organisms.

| Organism | Precursor(s) | Production Titer (g/L) | Reference(s) |

| Megasphaera sp. MH | Fructose + C2-C6 carboxylic acids | 3.2 | [7] |

| Engineered Yarrowia lipolytica | Glucose (de novo propionyl-CoA synthesis) | 0.36 (total odd-chain fatty acids) | [9] |

Experimental Protocols

Quantification of this compound by LC-MS

This protocol describes a general method for the extraction and quantification of this compound from a microbial culture.

Materials:

-

Microbial culture broth

-

Internal standard (e.g., deuterated this compound, D13-heptanoic acid)[14]

-

Dichloromethane

-

Acetonitrile

-

Ammonium hydroxide

-

Formic acid

-

LC-MS system

Procedure:

-

Sample Preparation: Centrifuge the culture broth to pellet the cells. Collect the supernatant.

-

Internal Standard Spiking: Add a known amount of the internal standard to the supernatant.

-

Extraction:

-

Add a 2:1 (v/v) mixture of dichloromethane/acetonitrile to the supernatant.

-

Vortex vigorously for 1 minute and centrifuge to separate the phases.

-

Collect the organic phase.

-

Back-extract the aqueous phase with another portion of the dichloromethane/acetonitrile mixture.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

LC-MS Analysis:

-

Inject the sample into an LC-MS system equipped with a C18 column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detect this compound and the internal standard using negative ion electrospray ionization (ESI-) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Gene Knockout for Pathway Elucidation

To confirm the role of a specific gene in this compound biosynthesis (e.g., a putative thioesterase), a gene knockout experiment can be performed. The following is a general workflow applicable to genetically tractable organisms like E. coli or yeast.

Procedure:

-

Construct Knockout Cassette: Design a knockout cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

Transformation: Introduce the knockout cassette into the host organism using an appropriate transformation method (e.g., electroporation, chemical transformation).

-

Homologous Recombination: The homologous sequences on the cassette will mediate recombination with the host genome, replacing the target gene with the selectable marker.

-

Selection: Plate the transformed cells on a medium containing the selective agent to isolate successful transformants.

-

Verification: Confirm the gene knockout by PCR using primers that flank the target gene locus. The PCR product from the knockout strain will be larger than that from the wild-type due to the insertion of the selectable marker.

-

Phenotypic Analysis: Culture the knockout strain and the wild-type strain under conditions expected to produce this compound. Analyze the fatty acid profiles of both strains using GC-MS or LC-MS to determine if the knockout of the target gene affects this compound production.

Enzyme Assay for Thioesterase Activity

This assay measures the activity of a thioesterase on a heptanoyl-ACP substrate.

Materials:

-

Purified recombinant thioesterase

-

Heptanoyl-ACP (can be synthesized in vitro)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Reagent for detecting free thiols (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) or a method to quantify the released fatty acid.

Procedure:

-

Reaction Setup: In a microplate well or microcentrifuge tube, combine the assay buffer, heptanoyl-ACP substrate, and the purified thioesterase.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

-

Detection:

-

DTNB Method: If detecting the release of ACP-SH, add DTNB to the reaction mixture. The reaction of DTNB with the free thiol group of ACP will produce a colored product that can be measured spectrophotometrically at 412 nm.

-

Fatty Acid Quantification: Alternatively, extract the released this compound and quantify it using GC-MS or LC-MS as described in Protocol 5.1.

-

-

Calculation of Activity: Calculate the enzyme activity based on the rate of product formation.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is primarily regulated by the availability of its precursor, propionyl-CoA. The intracellular concentration of propionyl-CoA is tightly controlled through various metabolic pathways. For instance, the enzyme methylmalonyl-CoA mutase can convert propionyl-CoA to succinyl-CoA, thereby channeling it into the citric acid cycle.[15] Therefore, the regulation of this enzyme can significantly impact the pool of propionyl-CoA available for odd-chain fatty acid synthesis.

Furthermore, the expression of the genes encoding the enzymes of the FAS pathway and the specific thioesterases are subject to transcriptional and post-translational regulation, which can be influenced by the nutritional status of the cell and other environmental cues.

Conclusion and Future Perspectives

The biosynthesis of this compound in organisms is a fascinating example of metabolic plasticity, where the universal fatty acid synthesis machinery is co-opted to produce an odd-chain fatty acid through the use of an alternative primer. While significant progress has been made in understanding this process, particularly in bacteria and engineered yeasts, there are still many unanswered questions.

Future research should focus on:

-

Discovering and characterizing novel enzymes , especially thioesterases with high specificity for medium odd-chain acyl-ACPs.

-

Elucidating the detailed regulatory networks that govern the flux of propionyl-CoA towards fatty acid synthesis in different organisms.

-

Expanding the metabolic engineering toolbox for a wider range of organisms to enable the high-titer production of this compound from renewable feedstocks.

A deeper understanding of these fundamental aspects will be instrumental in harnessing the full potential of biological systems for the sustainable production of this valuable chemical.

References

- 1. WO2018187389A2 - Thioesterase variants having improved activity for the production of medium-chain fatty acid derivatives - Google Patents [patents.google.com]

- 2. Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. expertmarketresearch.com [expertmarketresearch.com]

- 4. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 5. A specific acyl-ACP thioesterase implicated in medium-chain fatty acid production in immature cotyledons of Umbellularia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational Redesign of Acyl-ACP Thioesterase with Improved Selectivity toward Medium-Chain-Length Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of medium-chain carboxylic acids by Megasphaera sp. MH with supplemental electron acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improving the Synthesis of Odd-Chain Fatty Acids in the Oleaginous Yeast Yarrowia lipolytica [mdpi.com]

- 11. This compound | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-2731-0.5 [isotope.com]

- 15. Efficient Biosynthesis of Odd-Chain Fatty Acids via Regulating the Supply and Consumption of Propionyl-CoA in Schizochytrium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Odyssey of Heptanoic Acid: A Technical Guide to its Metabolism and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanoic acid, a seven-carbon saturated fatty acid, has garnered significant scientific interest for its unique metabolic properties and therapeutic potential. Administered primarily as triheptanoin, a synthetic triglyceride, it serves as an important energy source and anaplerotic substrate, particularly in the context of fatty acid oxidation disorders. This technical guide provides an in-depth exploration of the in vivo metabolism and degradation of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its metabolic pathways, present quantitative data from in vivo studies, detail key experimental protocols, and provide visual representations of the core processes.

Core Metabolic Pathways

This compound is primarily metabolized through mitochondrial beta-oxidation, with a smaller contribution from omega-oxidation.

Mitochondrial Beta-Oxidation: The Primary Route

As an odd-chain fatty acid, the beta-oxidation of this compound yields both acetyl-CoA and propionyl-CoA. This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain.

The metabolism of this compound via beta-oxidation results in the production of two molecules of acetyl-CoA and one molecule of propionyl-CoA[1]. Acetyl-CoA enters the tricarboxylic acid (TCA) cycle to generate ATP. The propionyl-CoA is converted to succinyl-CoA, which then enters the TCA cycle, thereby replenishing its intermediates—a process known as anaplerosis[1]. This anaplerotic property is central to the therapeutic applications of this compound.

Omega-Oxidation: An Alternative Pathway

Omega-oxidation (ω-oxidation) is a secondary pathway for fatty acid metabolism that occurs in the smooth endoplasmic reticulum of the liver and kidneys[2]. This pathway involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid. While it is a minor pathway for medium-chain fatty acids under normal conditions, its importance increases when beta-oxidation is impaired[3][4].

The process begins with the hydroxylation of the ω-carbon by cytochrome P450 enzymes, followed by successive oxidations to an aldehyde and then a dicarboxylic acid[2][3]. The resulting dicarboxylic acid can then undergo beta-oxidation from either end.

Quantitative Data from In Vivo Studies

The pharmacokinetics of this compound have been primarily studied following the oral administration of its triglyceride form, triheptanoin. Upon ingestion, triheptanoin is hydrolyzed in the gastrointestinal tract, releasing heptanoate, which is then absorbed.

Pharmacokinetics of Heptanoate in Healthy Adults

The following table summarizes the pharmacokinetic parameters of heptanoate in healthy adult subjects following a single oral dose of triheptanoin.

| Parameter | Dose of Triheptanoin | Value | Reference |

| Cmax (µM) | 0.3 g/kg | 487 ± 167 | [5] |

| Tmax (h) | 0.3 g/kg | 0.7 - 1.4 (median range) | [5] |

| AUC (µM*h) | 0.3 g/kg | 1530 ± 540 | [5] |

| t1/2 (h) | Not specified | ~1.7 (model-estimated) | [6] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Plasma Metabolite Concentrations after Triheptanoin Administration

Following administration of triheptanoin, heptanoate is the most abundant metabolite in plasma. Its downstream metabolite, beta-hydroxypentoate, is also detected but at significantly lower concentrations[1]. The exposure to heptanoate is approximately 10-fold greater than that of beta-hydroxypentoate[1]. Multiple peaks in plasma concentrations of triheptanoin metabolites are often observed, which generally coincide with meal times[1][5].

| Metabolite | Condition | Mean Cmax (µM) | Reference |

| Heptanoate | Healthy Adults (Single Dose) | 487 | [5] |

| Beta-hydroxypentoate | Healthy Adults (Single Dose) | Not explicitly stated, but ~10-fold lower than heptanoate | [1] |

| Heptanoate | LC-FAOD Patients (Multiple Doses) | Varies with dose and body weight | [6] |

LC-FAOD: Long-Chain Fatty Acid Oxidation Disorders.

Experimental Protocols

A variety of experimental techniques are employed to study the in vivo metabolism of this compound. Below are detailed methodologies for key experiments.

In Vivo Stable Isotope Tracing

This method allows for the quantitative analysis of metabolic pathways by tracking the incorporation of stable isotopes from a labeled substrate into downstream metabolites.

Objective: To trace the metabolic fate of this compound in vivo.

Materials:

-

[U-13C7]this compound (or its triglyceride form)

-

Animal model (e.g., mouse, rat)

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Tissue collection tools

-

Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

-

Tracer Administration: Administer a bolus of [U-13C7]this compound to the animal model via oral gavage or intravenous injection. The dosage should be optimized based on the animal model and the specific research question.

-

Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes). At the final time point, euthanize the animal and collect relevant tissues (e.g., liver, muscle, heart).

-

Sample Preparation:

-

Plasma: Centrifuge blood samples to separate plasma.

-

Tissues: Immediately freeze-clamp tissues in liquid nitrogen to quench metabolic activity.

-

-

Metabolite Extraction: Extract metabolites from plasma and homogenized tissues using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

LC-MS Analysis: Analyze the extracts using LC-MS to identify and quantify the 13C-labeled metabolites.

-

Data Analysis: Determine the isotopic enrichment in downstream metabolites to elucidate the contribution of this compound to various metabolic pathways.

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This technique is used to quantify acylcarnitines, which are esters of carnitine and fatty acids. The profile of acylcarnitines in biological fluids can provide a snapshot of fatty acid oxidation.

Objective: To determine the plasma acylcarnitine profile following this compound administration.

Materials:

-

Plasma samples

-

Internal standards (e.g., deuterated acylcarnitines)

-

Methanol

-

Tandem mass spectrometer (MS/MS)

Protocol:

-

Sample Preparation:

-

To a small volume of plasma (e.g., 10 µL), add a solution of internal standards in methanol.

-

Vortex to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

-

Derivatization (Optional but common): The supernatant can be derivatized (e.g., butylation) to improve chromatographic separation and ionization efficiency.

-

MS/MS Analysis: Introduce the prepared sample into the MS/MS system. Use a precursor ion scan or multiple reaction monitoring (MRM) to detect and quantify specific acylcarnitines based on their mass-to-charge ratio.

-

Data Analysis: Quantify the concentrations of different acylcarnitine species by comparing their peak areas to those of the internal standards.

Measurement of Fatty Acid Oxidation via High-Resolution Respirometry

This method measures the oxygen consumption rate (OCR) of isolated mitochondria, cells, or permeabilized tissues in the presence of specific substrates, providing a direct measure of mitochondrial respiration and fatty acid oxidation capacity.

Objective: To assess the capacity of mitochondria to oxidize this compound.

Materials:

-

Isolated mitochondria or permeabilized cells/tissues

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Respiration medium

-

Heptanoyl-L-carnitine (or this compound and L-carnitine)

-

Other respiratory substrates and inhibitors (e.g., malate, ADP, FCCP, rotenone, antimycin A)

Protocol:

-

Chamber Preparation: Calibrate the oxygen sensors of the respirometer and add respiration medium to the chambers.

-

Sample Addition: Add the isolated mitochondria or permeabilized cells/tissues to the chambers.

-

Substrate Addition:

-

Add malate to support the TCA cycle.

-

Add heptanoyl-L-carnitine to initiate fatty acid oxidation.

-

-

Measurement of OCR:

-

Measure the basal OCR (State 2 respiration).

-

Add ADP to stimulate ATP synthesis and measure OCR (State 3 respiration).

-

Add the uncoupler FCCP to measure the maximal capacity of the electron transport system.

-

Add inhibitors such as rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to confirm that the observed OCR is due to mitochondrial respiration.

-

-

Data Analysis: Calculate the rates of oxygen consumption in different respiratory states to determine the capacity for this compound oxidation.

Conclusion

The in vivo metabolism of this compound is a multifaceted process with significant implications for cellular energy production and anaplerosis. Its primary degradation through beta-oxidation provides a dual fuel source in the form of acetyl-CoA and propionyl-CoA, making it a valuable therapeutic agent for individuals with certain metabolic disorders. The alternative omega-oxidation pathway, though minor, provides an additional route for its catabolism. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of this compound in health and disease. Future research focusing on the tissue-specific metabolism and the long-term metabolic consequences of this compound supplementation will continue to refine our understanding of this unique fatty acid.

References

- 1. The Pharmacokinetics of Triheptanoin and Its Metabolites in Healthy Subjects and Patients With Long-Chain Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long-Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma acylcarnitine concentrations reflect the acylcarnitine profile in cardiac tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pharmacokinetics of Triheptanoin and Its Metabolites in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PMC [pmc.ncbi.nlm.nih.gov]

Heptanoic Acid: A Toxicological Profile for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological assessment of heptanoic acid in cell-based assays. Due to a scarcity of direct and extensive toxicological studies on this compound in the public domain, this document outlines established experimental protocols and potential toxicological pathways based on the known behavior of other medium-chain fatty acids. The information herein is intended to serve as a foundational resource for designing and interpreting in vitro studies investigating the cellular effects of this compound.

Cytotoxicity Assessment

The initial step in evaluating the toxicological profile of this compound involves determining its cytotoxic potential across various cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%.

Quantitative Cytotoxicity Data

While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table provides a template for summarizing experimentally determined cytotoxicity data. It is crucial to assess a range of cell lines, including both cancerous and non-cancerous types, to understand the selective toxicity of this compound.

| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |

| e.g., HepG2 | Human Hepatocellular Carcinoma | MTT | 24 | Data to be determined | Experimental Data |

| e.g., MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | Data to be determined | Experimental Data |

| e.g., A549 | Human Lung Carcinoma | XTT | 72 | Data to be determined | Experimental Data |

| e.g., HEK293 | Human Embryonic Kidney | Resazurin | 24 | Data to be determined | Experimental Data |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO or ethanol)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution) and an untreated control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the concentration of this compound to determine the IC50 value.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which cytotoxic compounds can eliminate cells. Investigating whether this compound induces apoptosis provides insight into its mode of action.

Quantitative Apoptosis Data

The following table can be used to present data from apoptosis assays, quantifying the percentage of apoptotic cells following treatment with this compound.

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Reference |

| e.g., Jurkat | IC50 | 24 | Data to be determined | Data to be determined | Experimental Data |

| e.g., HeLa | 2 x IC50 | 48 | Data to be determined | Data to be determined | Experimental Data |

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell line of interest

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Oxidative Stress Induction

Fatty acids can induce oxidative stress by increasing the production of reactive oxygen species (ROS), leading to cellular damage.

Quantitative Oxidative Stress Data

This table can be used to summarize the results of various oxidative stress marker assays.

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | ROS Production (Fold Change) | Lipid Peroxidation (MDA, µM) | Reference |

| e.g., SH-SY5Y | IC50 | 6 | Data to be determined | Data to be determined | Experimental Data |

| e.g., PC12 | 2 x IC50 | 12 | Data to be determined | Data to be determined | Experimental Data |

Experimental Protocol: ROS Detection using DCFDA

2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

-

Cell line of interest

-

This compound

-

DCFDA reagent

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described for the cytotoxicity assay.

-

Dye Loading: After treatment, remove the medium and incubate the cells with DCFDA solution in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the oxidized dye (e.g., 485 nm and 535 nm, respectively).

Mitochondrial Dysfunction

Mitochondria are central to cellular metabolism and are often a primary target of toxic compounds. Fatty acids can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential (ΔΨm) and ATP production.

Quantitative Mitochondrial Function Data

This table provides a template for presenting data on the effects of this compound on mitochondrial function.

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Change in ΔΨm (%) | ATP Level (Fold Change) | Reference |

| e.g., C2C12 | IC50 | 4 | Data to be determined | Data to be determined | Experimental Data |

| e.g., L6 | 2 x IC50 | 8 | Data to be determined | Data to be determined | Experimental Data |

Experimental Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay